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molecular formula C8H6ClNO2 B3169793 2-Chloro-6-methoxybenzo[d]oxazole CAS No. 93794-39-9

2-Chloro-6-methoxybenzo[d]oxazole

Cat. No. B3169793
M. Wt: 183.59 g/mol
InChI Key: SCMOOWBWHIIZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102636B2

Procedure details

Finally, pure 2-mercapto-6-methoxybenzoxazole (4.0 g, 22.2 mmol) was dissolved in thionyl chloride (15 mL). DMF (1 mL) was added to the solution and the reaction mixture was stirred at r.t for 10 min. The solvent was removed under reduced pressure. The crude product was dissolved in ethyl acetate, washed with water, dried over Na2SO4, and concentrated to give crude 2-chloro-6-methoxybenzoxazole, which was purified by chromatography with petroleum ether/ethylacetate (3:1 v/v) to afford 2-chloro-6-methoxybenzoxazole, compound 25, (3.7 g, yield 92%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S[C:2]1[O:3][C:4]2[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.CN(C=O)C.S(Cl)([Cl:20])=O>>[Cl:20][C:2]1[O:3][C:4]2[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
SC=1OC2=C(N1)C=CC(=C2)OC
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at r.t for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude 2-chloro-6-methoxybenzoxazole, which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography with petroleum ether/ethylacetate (3:1 v/v)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1OC2=C(N1)C=CC(=C2)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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